molecular formula C15H10BrClN4S B12032629 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-12-5

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12032629
CAS No.: 478254-12-5
M. Wt: 393.7 g/mol
InChI Key: DTEZEHPRWZOWFF-GIJQJNRQSA-N
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Description

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a heterocyclic compound that contains a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 2-bromobenzaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thiol in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Numerous studies have indicated that triazole derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, showcasing promising results in inhibiting growth. For instance, a study demonstrated that derivatives of triazole compounds showed activity against both Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Properties

Research has highlighted the anticancer potential of triazole compounds. The compound 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies indicated that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells . Further investigations are required to elucidate the mechanisms by which this compound exerts its anticancer effects.

Agricultural Applications

The agricultural sector is also exploring the use of triazole compounds as fungicides and herbicides. The specific compound has shown efficacy in controlling fungal pathogens that affect crops. Field trials have demonstrated its effectiveness in preventing fungal infections in various plants, thereby enhancing crop yields and quality .

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains using the compound at varying concentrations .
Study BAnticancer EffectsShowed that the compound induced apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .
Study CAgricultural UseEvaluated the effectiveness of the compound as a fungicide against Fusarium species, resulting in reduced disease incidence in treated crops .

Mechanism of Action

The mechanism of action of 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-Chlorobenzylidene)amino)-3-(2-bromophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
  • 4-((2-Methylbenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Uniqueness

4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to the presence of both bromine and chlorine atoms, which can influence its chemical reactivity and biological activity. The combination of these halogens with the triazole ring and thione group provides a distinct set of properties that can be exploited in various applications .

Biological Activity

The compound 4-((2-Bromobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478254-21-6) is a synthetic organic molecule belonging to the triazole class, characterized by its unique chemical structure that includes a thione functional group and various aromatic substituents. Its molecular formula is C16H13BrClN4SC_{16}H_{13}BrClN_4S, indicating the presence of halogens and heteroatoms that contribute to its biological activity.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multi-step reactions that allow for the introduction of specific substituents to optimize biological properties. The triazole ring is particularly significant due to its role in interacting with biological targets.

Key Structural Features

  • Triazole Ring : Essential for biological activity.
  • Thione Group : Enhances interaction with enzymes.
  • Aromatic Substituents : Influence binding affinity and specificity.

Biological Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial , antifungal , and antitumor activities. The specific compound has shown promise in inhibiting various bacterial strains through interactions with microbial enzymes.

Antimicrobial Properties

Studies have demonstrated that this compound effectively inhibits bacterial growth by disrupting essential metabolic pathways. The compound's mechanism of action involves:

  • Binding to target enzymes within bacterial cells.
  • Disrupting cell wall synthesis and metabolic processes.

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesBiological Activity
4-Amino-1,2,4-triazole-3-thioneBasic triazole-thione structureAntimicrobial activity against various strains
5-(Benzylideneamino)-1H-1,2,4-triazoleSimilar imine linkage; variations in substituentsExhibits antifungal properties
3-(Chlorophenyl)-1H-1,2,4-triazoleLacks thione but retains triazole coreAntibacterial properties

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxicity and antimicrobial efficacy of this compound against various pathogens. For instance:

  • Cytotoxicity Testing : The compound was tested on human cancer cell lines (e.g., MDA-MB-231 and PC3), showing low cytotoxicity with IC50 values above 100 µM, indicating a favorable safety profile for potential therapeutic applications .

Molecular Docking Studies

Molecular docking studies suggest that the triazole ring plays a crucial role in binding affinity towards microbial targets. These studies indicate that:

  • Hydrogen bonding and hydrophobic interactions are key to the compound's efficacy.

Properties

CAS No.

478254-12-5

Molecular Formula

C15H10BrClN4S

Molecular Weight

393.7 g/mol

IUPAC Name

4-[(E)-(2-bromophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrClN4S/c16-12-7-3-1-5-10(12)9-18-21-14(19-20-15(21)22)11-6-2-4-8-13(11)17/h1-9H,(H,20,22)/b18-9+

InChI Key

DTEZEHPRWZOWFF-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)Br

Origin of Product

United States

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